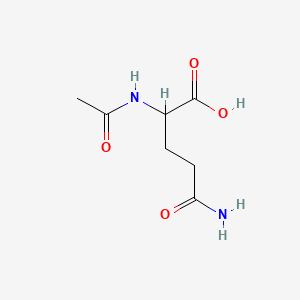
Aceglutamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aceglutamide can be synthesized through the acetylation of glutamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent, such as water or dichloromethane, under mild conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure acetylglutamine .
Industrial Production Methods
In industrial settings, acetylglutamine is produced using similar acetylation reactions but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve multiple steps, including filtration, crystallization, and drying, to achieve the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Aceglutamide undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce glutamine and acetic acid under acidic or basic conditions.
Oxidation: It can undergo oxidation reactions to form corresponding oxides.
Substitution: This compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Glutamine and acetic acid.
Oxidation: Corresponding oxides of acetylglutamine.
Substitution: Products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Aceglutamide has a wide range of applications in scientific research:
Neuroprotection: It has been shown to exert neuroprotective effects in various models of neurological disorders.
Anti-inflammatory: This compound exhibits anti-inflammatory properties, making it useful in studies related to inflammation and immune response.
Metabolomics: This compound is used as a biomarker in metabolomic studies to understand metabolic pathways and disease mechanisms.
Wirkmechanismus
Aceglutamide exerts its effects through several molecular targets and pathways:
Neuroprotection: It modulates neurotransmitter levels, particularly gamma-aminobutyric acid (GABA) and glutamate, which are crucial for maintaining neuronal health.
Anti-inflammatory: It inhibits pro-inflammatory cytokines and reduces oxidative stress, thereby mitigating inflammation.
Nootropic: It enhances cognitive function by improving synaptic plasticity and reducing neuronal damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamine: The parent compound of acetylglutamine, known for its role in protein synthesis and immune function.
N-acetylcysteine: Another acetylated amino acid with antioxidant and anti-inflammatory properties.
N-acetylglucosamine: Known for its role in joint health and anti-inflammatory effects.
Uniqueness
Aceglutamide is unique due to its stability in aqueous solutions, making it a more reliable compound for research and therapeutic applications compared to free glutamine. Its ability to cross the blood-brain barrier and exert neuroprotective effects also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
5817-09-4 |
|---|---|
Molekularformel |
C7H12N2O4 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2-acetamido-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13) |
InChI-Schlüssel |
KSMRODHGGIIXDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


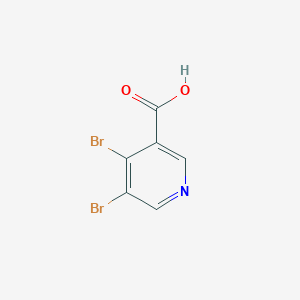



![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)




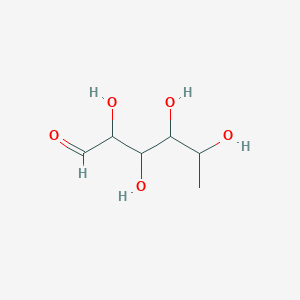
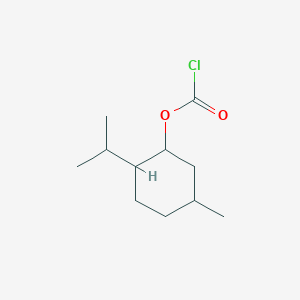
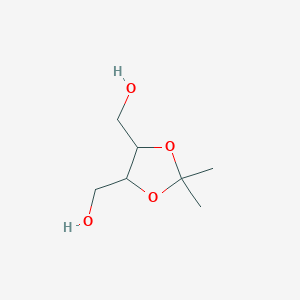
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)

